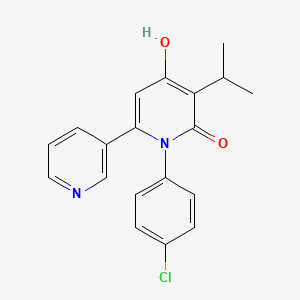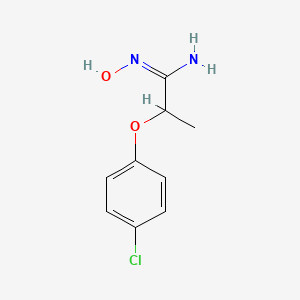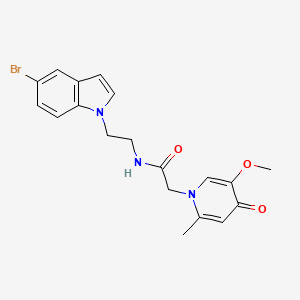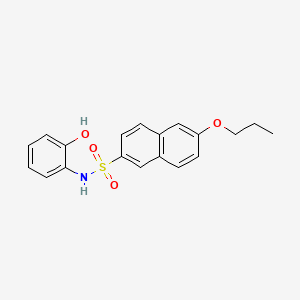
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6,3'-bipyridine-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6,3’-bipyridine-2(1H)-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, and a bipyridine core
準備方法
The synthesis of 1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6,3’-bipyridine-2(1H)-one typically involves multiple steps, starting with the preparation of the bipyridine core. The reaction conditions often include the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity.
化学反応の分析
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6,3’-bipyridine-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its therapeutic potential, including its effects on specific molecular targets and pathways.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6,3’-bipyridine-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6,3’-bipyridine-2(1H)-one can be compared with other similar compounds, such as 4-chlorophenol and 3,4-dichlorophenylhydrazine hydrochloride . These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical reactivity and applications. The uniqueness of 1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6,3’-bipyridine-2(1H)-one lies in its specific combination of functional groups and its potential for diverse applications.
特性
分子式 |
C19H17ClN2O2 |
|---|---|
分子量 |
340.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-4-hydroxy-3-propan-2-yl-6-pyridin-3-ylpyridin-2-one |
InChI |
InChI=1S/C19H17ClN2O2/c1-12(2)18-17(23)10-16(13-4-3-9-21-11-13)22(19(18)24)15-7-5-14(20)6-8-15/h3-12,23H,1-2H3 |
InChIキー |
SAZMHORTSSQRSC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(N(C1=O)C2=CC=C(C=C2)Cl)C3=CN=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B13369876.png)
![6-(2-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369880.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13369883.png)
![N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide](/img/structure/B13369891.png)
![2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13369894.png)


![Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate](/img/structure/B13369907.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369923.png)
![2-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13369925.png)
![[4-amino-2-(1H-benzimidazol-2-yl)phenoxy]acetic acid](/img/structure/B13369940.png)

![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13369953.png)
